2-Chloro-4-methoxy-6-methylphenol
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Overview
Description
2-Chloro-4-methoxy-6-methylphenol is an organic compound with the molecular formula C8H9ClO2. It is a substituted phenol, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that phenolic compounds like this can interact with various cellular components, including proteins and lipids .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as free radical scavenging, metal ion chelation, and interaction with cellular signaling pathways .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
Phenolic compounds are known to exert antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methylphenol. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .
Preparation Methods
2-Chloro-4-methoxy-6-methylphenol can be synthesized through several methods. One common synthetic route involves the selective chlorination, methoxylation, and methylation of phenol . The reaction conditions typically involve the use of appropriate chlorinating agents, methoxylating agents, and methylating agents under controlled temperature and pressure conditions.
Chemical Reactions Analysis
2-Chloro-4-methoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as the corresponding hydroquinone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-methoxy-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-methoxy-6-methylphenol can be compared with other similar compounds, such as:
2-Methoxy-4-methylphenol:
2-Chloro-6-methylphenol: This compound has a similar structure but lacks the methoxy group.
The presence of different substituents in these compounds can significantly influence their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDKHCGMWEGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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